molecular formula C7H12O6 B11903849 Bis-CH2-PEG2-acid

Bis-CH2-PEG2-acid

Cat. No.: B11903849
M. Wt: 192.17 g/mol
InChI Key: TXLVHGCDQPITTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-CH2-PEG2-acid is synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with carboxylic acid groups. The typical synthetic route involves the reaction of diethylene glycol with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis-CH2-PEG2-acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach various ligands to the PEG backbone, forming PROTAC molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases such as sodium hydroxide and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide .

Major Products

The major products formed from the reactions of this compound are PROTAC molecules, which consist of two different ligands connected by the PEG linker. These ligands are designed to bind to an E3 ubiquitin ligase and a target protein, respectively .

Scientific Research Applications

Bis-CH2-PEG2-acid is widely used in scientific research for the development of PROTACs. These compounds have applications in various fields, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the study of protein degradation pathways.

    Medicine: Investigated for potential therapeutic applications in cancer and other diseases.

    Industry: Utilized in the development of new drug delivery systems

Mechanism of Action

Bis-CH2-PEG2-acid functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTACs. Its shorter chain length compared to other PEG-based linkers allows for more precise control over the spatial arrangement of ligands, enhancing the efficiency of protein degradation .

Properties

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

3-[2-(carboxymethoxy)ethoxy]propanoic acid

InChI

InChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)

InChI Key

TXLVHGCDQPITTJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCC(=O)O)C(=O)O

Origin of Product

United States

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